Cas no 1261566-64-6 (3-(Bromomethyl)-5-cyanobenzaldehyde)

3-(Bromomethyl)-5-cyanobenzaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(Bromomethyl)-5-cyanobenzaldehyde
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- インチ: 1S/C9H6BrNO/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,6H,4H2
- InChIKey: LUVYGOUDJATYNU-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C#N)C=C(C=O)C=1
計算された属性
- 精确分子量: 222.96328 g/mol
- 同位素质量: 222.96328 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.9
- XLogP3: 1.7
- 分子量: 224.05
3-(Bromomethyl)-5-cyanobenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014000275-1g |
3-(Bromomethyl)-5-cyanobenzaldehyde |
1261566-64-6 | 97% | 1g |
$1564.50 | 2023-09-03 |
3-(Bromomethyl)-5-cyanobenzaldehyde 関連文献
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
6. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
3-(Bromomethyl)-5-cyanobenzaldehydeに関する追加情報
3-(Bromomethyl)-5-cyanobenzaldehyde (CAS No. 1261566-64-6): A Versatile Building Block in Modern Organic Synthesis
In the realm of organic chemistry, 3-(Bromomethyl)-5-cyanobenzaldehyde (CAS No. 1261566-64-6) stands out as a highly functionalized aromatic compound with significant applications in pharmaceutical and material science research. This compound, characterized by its bromomethyl and cyano substituents, serves as a critical intermediate in the synthesis of complex molecules. Its unique structure enables diverse chemical transformations, making it a sought-after reagent in drug discovery and advanced material design.
The bromomethyl group in 3-(Bromomethyl)-5-cyanobenzaldehyde offers exceptional reactivity for nucleophilic substitution reactions, while the cyano group provides a handle for further functionalization. Researchers frequently exploit these features to construct heterocyclic frameworks, which are pivotal in developing bioactive compounds. For instance, this compound has been utilized in the synthesis of kinase inhibitors and fluorescence probes, aligning with current trends in targeted therapy and diagnostic imaging.
Recent advancements in green chemistry have also spotlighted 3-(Bromomethyl)-5-cyanobenzaldehyde as a candidate for sustainable synthesis. Its ability to participate in cascade reactions reduces the need for multiple purification steps, addressing the growing demand for eco-friendly methodologies. This aligns with the broader scientific community's focus on minimizing waste and improving atom economy, a topic frequently searched in academic and industrial circles.
From a structural perspective, the aldehyde moiety in 3-(Bromomethyl)-5-cyanobenzaldehyde facilitates condensation reactions, enabling the formation of Schiff bases or imines. These derivatives are widely explored in coordination chemistry and catalysis, areas gaining traction due to their relevance in renewable energy and environmental remediation. The compound's versatility is further highlighted by its role in synthesizing liquid crystals and organic semiconductors, which are critical for next-generation electronic devices.
In the context of AI-driven drug discovery, 3-(Bromomethyl)-5-cyanobenzaldehyde has emerged as a valuable scaffold for virtual screening and molecular docking studies. Its modular structure allows for rapid derivatization, a feature highly prized in high-throughput screening platforms. This resonates with the increasing interest in computational chemistry and machine learning-aided synthesis, topics frequently queried in scientific databases and forums.
Quality control and analytical characterization of 3-(Bromomethyl)-5-cyanobenzaldehyde are equally crucial. Techniques such as HPLC, NMR, and mass spectrometry are routinely employed to ensure purity and consistency, reflecting the industry's emphasis on reproducibility—a hot topic in peer-reviewed literature and regulatory discussions. The compound's stability under various conditions also makes it a reliable choice for long-term research projects.
As the demand for custom synthesis and tailor-made intermediates grows, 3-(Bromomethyl)-5-cyanobenzaldehyde continues to attract attention from contract research organizations (CROs) and academic labs alike. Its compatibility with microwave-assisted synthesis and flow chemistry further enhances its appeal, catering to the need for faster and more efficient reaction protocols. These methodologies are often searched in conjunction with keywords like "time-efficient synthesis" and "scalable processes."
In summary, 3-(Bromomethyl)-5-cyanobenzaldehyde (CAS No. 1261566-64-6) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted reactivity, coupled with its relevance to cutting-edge research themes, ensures its continued prominence in scientific endeavors. Whether in drug development, material science, or sustainable synthesis, this compound remains a cornerstone of progress, answering the call for advanced and adaptable chemical solutions.
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